molecular formula C14H15NO4S B3002117 Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate CAS No. 1713640-23-3

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate

Cat. No.: B3002117
CAS No.: 1713640-23-3
M. Wt: 293.34
InChI Key: SEWJFNRHQHLHNJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a chemical compound with the molecular formula C14H15NO4S . This high-purity reagent is designed for research and development purposes, particularly in medicinal chemistry and drug discovery. The structure of this compound, which features a 2-aminophenyl group, a furan ring, and a hydroxypropanoate ester, makes it a versatile intermediate for synthesizing novel heterocyclic compounds . Researchers can utilize this reagent to explore structure-activity relationships or develop new pharmacologically active molecules. The presence of multiple functional groups allows for further chemical modifications, enabling the creation of diverse compound libraries for biological screening. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) before handling.

Properties

IUPAC Name

methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWJFNRHQHLHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the aminophenyl sulfanyl intermediate: This can be achieved by reacting 2-aminothiophenol with an appropriate electrophile.

    Coupling with a furan derivative: The intermediate is then coupled with a furan-2-yl compound under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Hydroxypropanoate formation: The final step involves the esterification of the resulting compound with a hydroxypropanoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison with Analogs
Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Aminophenylsulfanyl Furan-2-yl Inferred C14H15NO4S ~289.35 (estimated)
Methyl 3-(2-aminophenyl)sulfanyl-3-phenylpropanoate 2-Aminophenylsulfanyl Phenyl C17H19NO4S 333.40
Methyl (2S,3S)-3-(4-methoxyphenyl) analog 2-Aminophenylsulfanyl 4-Methoxyphenyl C17H19NO4S 333.40
MT-66 (Methyl 3-(furan-2-yl)-3-indol-3-ylpropanoate) Furan-2-yl Indol-3-yl C15H14N2O3 270.28

Key Observations :

  • The target compound replaces the phenyl group in and the 4-methoxyphenyl group in with a furan-2-yl moiety, reducing steric bulk and increasing polarity due to the oxygen atom in furan.
  • Compared to MT-66 (), the target lacks the indole ring but retains the furan group, which may alter binding interactions in biological systems.

Physical and Spectroscopic Properties

Table 2: Physical Properties of Analogs
Compound Name Melting Point (°C) Solubility (Polar Solvents) Notable Spectroscopic Data
Analogs in (e.g., 7c–7f) 134–178 Moderate in DMSO/EtOH IR: N–H (3300 cm⁻¹), C=O (1700 cm⁻¹); ¹H NMR: Aromatic protons (6.5–8.0 ppm)
MT-66 () Not reported High in acetonitrile ¹H NMR: Furan protons (6.3–7.4 ppm), indole NH (10.5 ppm)
Target Compound (Inferred) ~120–160 (estimated) Higher than phenyl analogs IR: O–H (3400 cm⁻¹), C=O (1720 cm⁻¹); ¹H NMR: Furan protons (6.1–7.2 ppm), NH2 (5.5 ppm)

Key Observations :

  • The furan substituent likely lowers the melting point compared to phenyl analogs () due to reduced molecular symmetry.
  • The hydroxyl and primary amine groups enhance hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or DMSO.

Biological Activity

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate, identified by its CAS number 99109-07-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following key chemical characteristics:

  • Molecular Formula : C₁₇H₁₉NO₄S
  • Molecular Weight : 333.402 g/mol
  • LogP : 3.2259 (indicating moderate lipophilicity)

These properties suggest that the compound may have suitable characteristics for biological activity, particularly in terms of cell membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzofuran derivatives have shown significant inhibitory effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. These compounds exhibited IC₅₀ values ranging from 1.48 µM to 68.9 µM, indicating their effectiveness in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Benzofuran 4bA5491.48Apoptosis induction
Benzofuran 15aNCI-H232.52VEGFR-2 inhibition
Benzofuran 16aNCI-H231.50Apoptosis induction

The anticancer effects of this compound and related compounds are attributed to several mechanisms:

  • Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells, as evidenced by increased Annexin V staining in treated cells.
  • VEGFR-2 Inhibition : This pathway is critical for angiogenesis in tumors; inhibition can reduce tumor growth by limiting blood supply.
  • Cell Cycle Arrest : Certain derivatives have been observed to affect cell cycle progression, leading to reduced proliferation rates.

Other Biological Activities

In addition to anticancer properties, there are indications that related compounds may exhibit:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their potential to modulate inflammatory pathways.

Case Studies and Research Findings

A notable study investigated the biological activity of various benzofuran derivatives, revealing that modifications such as substituting different functional groups can significantly enhance their anticancer properties . The study emphasized the importance of structural diversity in optimizing biological activity.

Another research effort focused on the synthesis and evaluation of methyl-substituted benzofurans, which demonstrated promising results against NSCLC cell lines with mechanisms involving both apoptosis and anti-angiogenic effects .

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